

Alusil ET: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alusil ET*

Cat. No.: *B8373423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alusil ET, a trade name for synthetic amorphous sodium aluminosilicate, is a versatile material with applications ranging from industrial processes to food additives. This technical guide provides an in-depth analysis of its core chemical properties and structural characteristics. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and processing workflows.

Chemical and Physical Properties

Alusil ET is a fine, white, odorless powder, synthetically produced and existing in an amorphous state.^[1] It is practically insoluble in water and organic solvents.^[1] Its chemical composition can be variable, but a typical formulation is represented as $\text{Na}_2\text{O}\cdot\text{Al}_2\text{O}_3\cdot(\text{SiO}_2)_x\cdot(\text{H}_2\text{O})_n$. One supplier provides a representative formula of $14\text{SiO}_2\cdot\text{Al}_2\text{O}_3\cdot\text{Na}_2\text{O}\cdot3\text{H}_2\text{O}$.^[2] It is known for its high oil absorption capacity and basic pH, which contribute to its utility as an anti-caking agent and flow aid.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Alusil ET** (amorphous sodium aluminosilicate). Please note that these values can vary depending on the specific manufacturing process and the intended application.

Property	Value	References
Molecular Formula	Variable; typically $\text{Na}_2\text{O}\cdot\text{Al}_2\text{O}_3\cdot(\text{SiO}_2)_x\cdot(\text{H}_2\text{O})_n$	[2]
Molecular Weight	242.04 g/mol (for $\text{Al}_2\text{H}_2\text{Na}_2\text{O}_7\text{Si}$)	[3]
Appearance	Fine, white, amorphous powder	[1] [3]
Density	Tamped density: 200-250 g/L	[1]
pH (5% slurry)	9.5 - 11.5	[1]
Loss on Drying (105 °C, 2h)	5% - 7%	[1]
Loss on Ignition (1000 °C, 2h)	8% maximum	[1]
DBP Absorption	160 - 180 g/100g	[1]
Refractive Index	Varies with $\text{Al}_2\text{O}_3/\text{Na}_2\text{O}$ ratio	[4] [5]
Thermal Conductivity	1.431 to 1.857 W/m/K (for N-A-S-H gel)	[6]
Solubility	Practically insoluble in water and organic solvents. Partially soluble in strong acids and alkalis at 80-100 °C.	[1]
Compositional Range (dried basis)		
SiO_2	66.0% - 76.0%	[1]
Al_2O_3	9.0% - 13.0%	[1]
Na_2O	4.0% - 7.0%	[1]

Structure

Alusil ET is an amorphous material, meaning it lacks the long-range ordered crystalline structure found in minerals like zeolites.^[7] However, on a short-range scale, its structure is characterized by a network of interconnected silica (SiO_4) and alumina (AlO_4) tetrahedra. The negative charge created by the substitution of Si^{4+} with Al^{3+} in the tetrahedral framework is balanced by sodium cations (Na^+).

Molecular dynamics simulations and spectroscopic studies have provided insights into this amorphous structure.^[4] These studies suggest that the aluminum ions are predominantly four-fold coordinated with oxygen.^[4] The arrangement of these tetrahedra and the distribution of sodium ions are random, which is characteristic of a glass. The ratio of silicon to aluminum and the sodium content significantly influence the material's physical properties, such as its density and refractive index.^[4]

Experimental Protocols

Synthesis of Amorphous Sodium Aluminosilicate

A common method for the synthesis of amorphous sodium aluminosilicate involves the controlled precipitation reaction between an aqueous sodium silicate solution and an aqueous sodium aluminate solution.^[8]

Materials:

- Sodium silicate solution (e.g., $\text{Na}_2\text{O}\cdot 3.3\text{SiO}_2$)
- Sodium aluminate solution (e.g., NaAlO_2)
- Deionized water
- Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

Procedure:

- Prepare separate dilute aqueous solutions of sodium silicate and sodium aluminate. The concentrations should be carefully controlled to achieve the desired final product composition.

- Heat the sodium silicate solution to a temperature between 25 °C and 70 °C.[9]
- Slowly add the sodium aluminate solution to the heated sodium silicate solution with vigorous stirring. The rate of addition and stirring intensity are critical parameters to control particle size and morphology.[9]
- Maintain the pH of the reaction mixture above 10.5 throughout the precipitation process.[9]
Adjust with NaOH or HCl if necessary.
- Continue stirring for a defined period after the addition is complete to allow for the aging of the precipitate.
- Separate the resulting amorphous sodium aluminosilicate precipitate from the mother liquor by filtration.
- Wash the filter cake thoroughly with deionized water to remove any unreacted precursors and soluble salts.
- Dry the washed product at 110 °C to obtain a fine, white powder.[9]

Characterization Methods

Objective: To confirm the amorphous nature of the synthesized sodium aluminosilicate.

Instrument: A standard powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).

Procedure:

- Prepare a powder sample of the synthesized material.
- Mount the sample on a zero-background sample holder.
- Set the instrument to scan over a 2 θ range of 5° to 80°.[10]
- The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
- Analyze the resulting diffractogram. An amorphous material will exhibit a broad, diffuse scattering halo rather than sharp Bragg peaks characteristic of crystalline materials.[11][12]

Objective: To investigate the morphology and particle size of the amorphous sodium aluminosilicate.

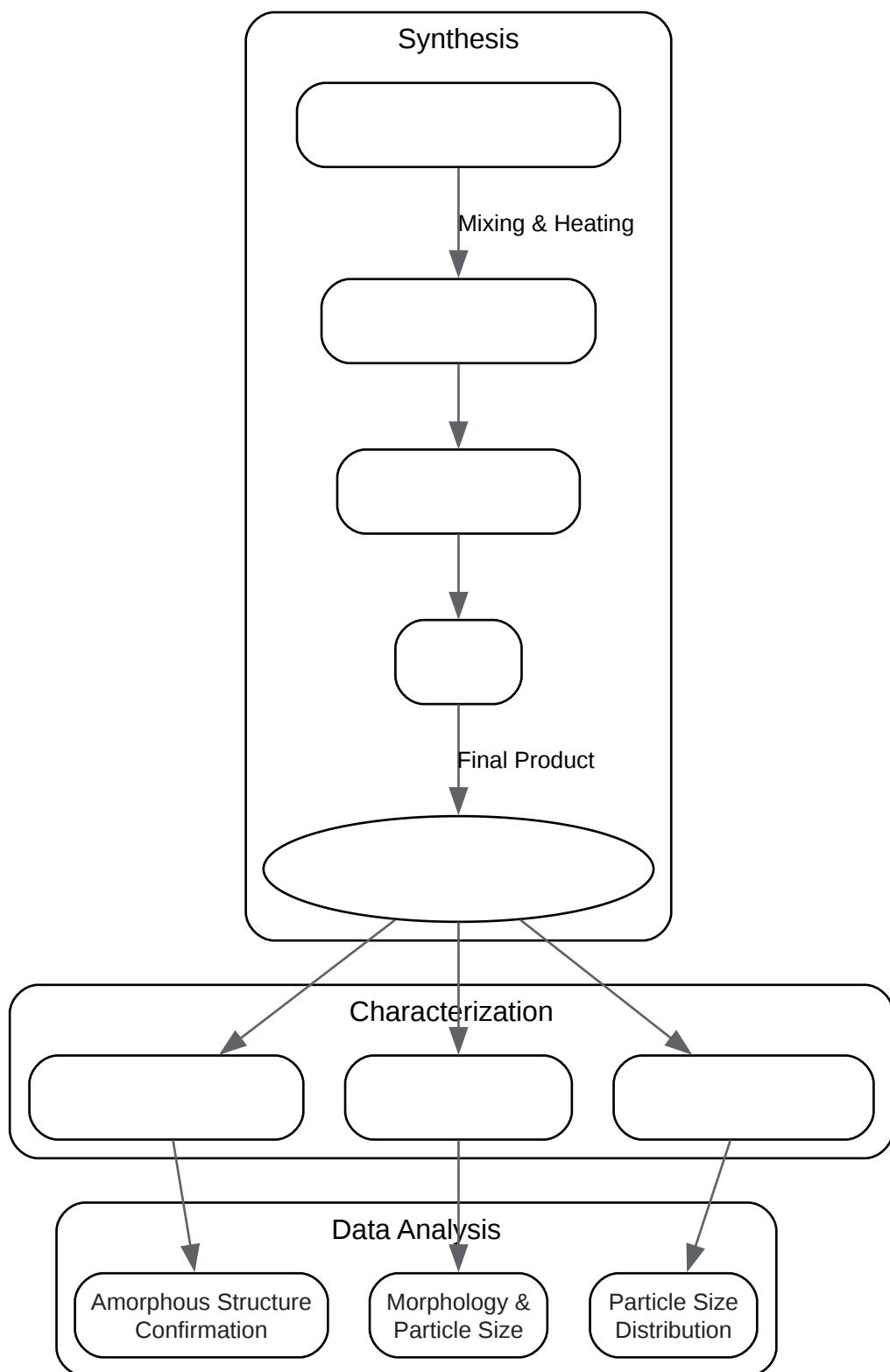
Instrument: A standard scanning electron microscope.

Procedure:

- Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.
- Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
- Insert the stub into the SEM chamber and evacuate to high vacuum.
- Acquire secondary electron images at various magnifications to observe the particle shape, size distribution, and surface texture.[\[13\]](#)

Objective: To determine the particle size distribution of the amorphous sodium aluminosilicate powder.

Instrument: A laser diffraction particle size analyzer.


Procedure:

- Disperse a small amount of the powder sample in a suitable dispersant (e.g., deionized water with a surfactant) to create a stable suspension.
- Introduce the suspension into the particle size analyzer.
- The instrument will measure the angular distribution of scattered light from the particles and use this data to calculate the particle size distribution.
- Report the results as a volume or number-based distribution, including parameters such as the mean particle size (D50) and the width of the distribution.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of amorphous sodium aluminosilicate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Alusil ET**.

Conceptual Structure of Amorphous Sodium Aluminosilicate

This diagram provides a simplified 2D representation of the amorphous network structure of sodium aluminosilicate.

Caption: 2D representation of the amorphous sodium aluminosilicate network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum sodium silicate or Sodium aluminosilicate Manufacturers [mubychem.com]
- 2. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 3. Sodium aluminosilicate | Al₂H₂Na₂O₇Si | CID 72941443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. aimspress.com [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
- 9. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Alusil ET: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8373423#alusil-et-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com